5-Chloro-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-14-8-19-17(20-9-14)23-5-3-12(4-6-23)10-24-16-7-15(13-1-2-13)21-11-22-16/h7-9,11-13H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMYXIGYIWCCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-Chloro-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine, a multi-step synthetic route is required. Typical procedures might involve:
Formation of the pyrimidine core: : Starting from basic precursors like chloro-pyrimidine derivatives.
Functionalization of the core: : Introduction of the cyclopropyl group via nucleophilic substitution.
Piperidine ring formation: : This involves cyclization reactions under mild to moderate conditions, often using catalysts to promote efficiency.
Final assembly: : Connecting the functionalized pyrimidine with the piperidine moiety, likely involving etherification reactions where an alkyl halide and a piperidine alcohol are used.
Industrial Production Methods
Industrially, the synthesis can be optimized for scale by utilizing continuous flow reactors, which ensure controlled reaction conditions and improved yields. The use of catalysts like palladium on carbon (Pd/C) or platinum oxides can enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the pyrimidine core or cyclopropyl groups can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: : Halogen substitution reactions can introduce additional functional groups, using reagents such as sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in alkaline medium.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Sodium iodide in acetone at room temperature.
Major Products Formed
Oxidation may yield hydroxyl derivatives or ketones.
Reduction typically produces amines or alkanes.
Substitution reactions can yield a wide range of halogenated derivatives.
Scientific Research Applications
This compound finds utility in several domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds.
Biology: : Investigated for its potential role in modulating biological pathways, possibly as a ligand for receptor studies.
Medicine: : Explored for potential therapeutic effects, especially in targeting specific enzymes or receptors involved in diseases.
Industry: : Used in the development of advanced materials due to its stability and unique functional groups.
Mechanism of Action
The mechanism by which the compound exerts its effects involves:
Binding to molecular targets: : Such as enzymes or receptors, often facilitated by the pyrimidine core.
Modulation of pathways: : By either inhibiting or activating specific biological pathways.
Interactions with biomolecules: : Leading to changes in cell behavior or metabolic processes.
Molecular docking studies often reveal high affinity binding to specific sites, while in vivo and in vitro assays help elucidate the biological pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
BMS-903452 (GPR119 Agonist)
- Structure : Contains a pyridone core substituted with a piperidinyl-oxy group, a chloro-pyrimidine, and a fluorophenylsulfonyl moiety.
- Key Features :
- Comparison :
- Both compounds feature piperidine-linked heterocycles, but BMS-903452’s pyridone core and fluorophenyl group may enhance solubility and target selectivity compared to the pyrimidine-cyclopropyl system in the target compound.
F13714 (AldrichCPR Compound)
- Structure: (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone.
- Key Features: Contains a piperidine ring with fluoro and amino-pyridine substituents. Molecular weight ~430 g/mol (estimated).
- Comparison :
5-Chloro-2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile
- Structure: Dual pyridine cores connected via a piperidinyl-oxy group, with chloro, cyano, and methyl substituents.
- Key Features: Molecular weight: 381.9 g/mol. Cyano groups may enhance electron-withdrawing effects, influencing reactivity and binding .
- Comparison: The absence of a cyclopropyl group and the presence of cyano substituents differentiate this compound’s electronic profile from the target molecule. This could alter interactions with enzymatic or receptor targets.
Pharmacological and Physicochemical Properties
Key Observations :
Heterocyclic Core : Pyrimidine-based compounds (target and BMS-903452) may exhibit distinct binding modes compared to pyridine derivatives due to differences in hydrogen-bonding capacity and aromaticity.
Substituent Effects: The cyclopropyl group in the target compound likely improves metabolic stability over methyl or cyano groups . Chloro substituents are common across all compounds, suggesting a role in target engagement or pharmacokinetics.
Therapeutic Potential: BMS-903452’s success as a GPR119 agonist highlights the importance of optimizing substituent placement for efficacy and selectivity, a strategy applicable to the target compound .
Biological Activity
5-Chloro-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperidine ring and pyrimidine moieties, which are often associated with various pharmacological activities. The synthesis typically involves multiple steps, including the formation of the piperidine and pyrimidine rings through nucleophilic substitutions and coupling reactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have shown enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. These interactions can lead to potential therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
- Antimicrobial Activity : Similar derivatives have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess antimicrobial capabilities .
- Antiviral Properties : Some related compounds have been studied for their antiviral activities, particularly in inhibiting viral replication through interference with viral enzymes .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several piperidine derivatives, including those structurally related to this compound). The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
Case Study 2: Antiviral Activity
Research on a series of pyrimidine-based compounds highlighted their effectiveness as inhibitors of HIV replication. The compounds were shown to interfere with viral enzymes crucial for replication, demonstrating a promising avenue for further exploration in antiviral drug development .
Q & A
Basic: What are the common synthetic routes for synthesizing 5-Chloro-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Piperidine Functionalization : Introduce the cyclopropylpyrimidine-oxy-methyl group to the piperidine ring via nucleophilic substitution or Mitsunobu reaction under inert conditions (e.g., nitrogen atmosphere) .
Pyrimidine Core Assembly : Couple the modified piperidine moiety to the 5-chloropyrimidine scaffold using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
Optimization : Adjust reaction parameters (temperature: 80–120°C; solvent: DMF or THF; catalysts: Pd(PPh₃)₄) to enhance yield (reported 60–75%) and purity (>95% by HPLC). Scalability is achieved through continuous flow reactors or microwave-assisted synthesis .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; pyrimidine C-Cl at δ 160–165 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 386.8) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the piperidine and pyrimidine moieties .
- HPLC/Purity Analysis : Uses C18 columns with acetonitrile/water gradients to ensure >98% purity .
Basic: What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition Studies : Screen against kinases or proteases (e.g., EGFR, MAPK) using fluorometric or colorimetric substrates .
- Microbial Susceptibility Testing : Broth microdilution (CLSI guidelines) for antimicrobial activity against Gram-positive/negative strains .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with methyl or phenyl groups) and evaluate biological activity changes .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases .
- Data Correlation : Tabulate substituent effects vs. activity (example below):
| Substituent Position | Modification | IC₅₀ (μM) | Target Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| Piperidine-O-CH₂ | Cyclopropyl → Methyl | 12.3 | -8.2 |
| Pyrimidine-Cl | Cl → F | 8.1 | -9.5 |
Data adapted from studies on structural analogs .
Advanced: How to resolve contradictions between computational binding predictions and experimental bioassay results?
Methodological Answer:
- Validation Workflow :
- Re-run Simulations : Confirm force field parameters (e.g., AMBER vs. CHARMM) and solvation models .
- Experimental Triangulation : Use surface plasmon resonance (SPR) for kinetic binding analysis and compare with computational ΔG values .
- Crystallographic Validation : Resolve co-crystal structures of the compound with its target to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .
Advanced: What strategies optimize regioselectivity in functionalizing the pyrimidine core?
Methodological Answer:
- Directed Metalation : Use TMPZnCl·LiCl to deprotonate specific positions (e.g., C4 over C6) prior to electrophilic quenching .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during cross-coupling .
- Solvent Effects : Polar aprotic solvents (DMAc) favor nucleophilic attack at the 2-position over the 4-position .
Advanced: How to design experiments for assessing metabolic stability in vitro?
Methodological Answer:
- Hepatocyte Incubation : Incubate with primary hepatocytes (human/rat) in Williams’ Medium E. Monitor parent compound depletion via LC-MS/MS over 0–120 minutes .
- CYP Inhibition Assays : Use fluorogenic probes (e.g., CYP3A4: BFC) to identify enzyme inhibition potential .
- Microsomal Stability : Calculate half-life (t₁/₂) using liver microsomes + NADPH cofactor .
Advanced: What statistical methods are suitable for optimizing reaction yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to screen variables (temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM) : Model interactions between factors (example):
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 105 |
| Catalyst (mol%) | 5 | 15 | 10 |
Adapted from chemical engineering optimization studies .
Advanced: How to analyze conflicting cytotoxicity data across different cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant lines .
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm on-target binding in responsive cell lines .
- Microenvironment Modeling : Compare 2D monolayers vs. 3D spheroids to assess penetration and hypoxia effects .
Advanced: What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24h) and analyze degradation products via LC-HRMS .
- Photostability Testing : Use ICH Q1B guidelines with UV light (320–400 nm) to assess light-induced decomposition .
- Plasma Stability : Incubate with 50% plasma (human/mouse) and quantify intact compound remaining at 0, 1, 3, 6h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
